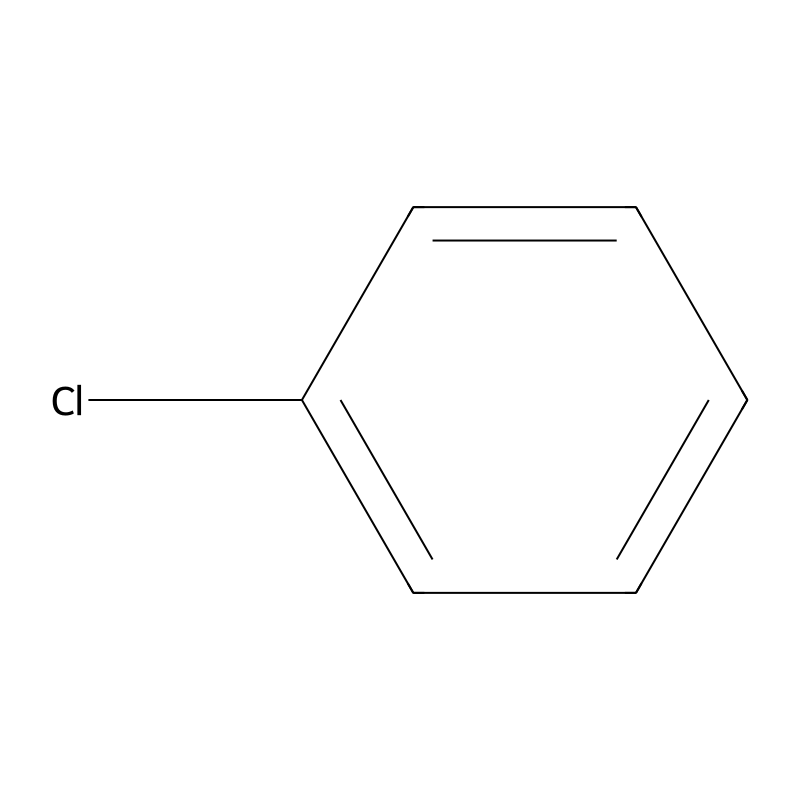

Chlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 499 mg/L at 25 °C

In water, 0.05 g/100g at 20 °C

Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride

Freely soluble in chloroform

For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page.

0.498 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.05

0.05%

Synonyms

Canonical SMILES

Solvent and Reaction Medium

- Organic Chemistry Experiments: Chlorobenzene's high boiling point (132 °C) and non-miscibility with water make it a suitable solvent for various organic reactions . It efficiently dissolves many nonpolar and some polar organic compounds, facilitating diverse synthetic procedures in research laboratories .

- Polymer Research: Chlorobenzene can act as a solvent for certain polymers, allowing researchers to study their properties, such as chain conformation and dynamics, in solution through techniques like light scattering and viscometry .

Chemical Intermediate and Precursor

- Synthesis of Fine Chemicals and Pharmaceuticals: Chlorobenzene serves as a crucial starting material for the production of various fine chemicals, including dyes, pigments, and pharmaceuticals . For instance, it can be nitrated to form nitrochlorobenzenes, which are further transformed into diverse organic compounds used in various industrial and medicinal applications .

- Historical Precursor for Phenol: In the past, chlorobenzene played a significant role in the Dow process, a method for producing phenol, a vital industrial chemical used in plastics, resins, and pharmaceuticals . However, this process has been largely replaced by more environmentally friendly methods.

Probe Molecule in Studies

- Molecular Dynamics Simulations: Due to its well-defined properties, chlorobenzene is often employed as a probe molecule in computational simulations to investigate protein-ligand interactions and binding affinities . This approach helps researchers understand the mechanisms of drug binding and design new therapeutics.

- Environmental Monitoring: Chlorobenzene's presence in environmental samples can serve as an indicator of industrial activity or contamination. Researchers utilize analytical techniques like gas chromatography and mass spectrometry to detect and quantify chlorobenzene levels in air, water, and soil, aiding in environmental monitoring and pollution assessment.

Chlorobenzene is an aromatic organic compound with the chemical formula C₆H₅Cl. It consists of a benzene ring with one chlorine atom substituting a hydrogen atom. This colorless, flammable liquid possesses a sweet, almond-like odor and is primarily used as a solvent and intermediate in the synthesis of various chemicals. Chlorobenzene is practically insoluble in water but can evaporate quickly into the air, making it a volatile compound with significant industrial applications .

Chlorobenzene is a hazardous compound and requires proper handling due to the following:

- Toxicity: Exposure to chlorobenzene can cause central nervous system depression, respiratory problems, and skin irritation. Chronic exposure may be linked to liver and kidney damage [].

- Flammability: Chlorobenzene is a flammable liquid with a low flash point, posing a fire hazard.

- Reactivity: Chlorobenzene can react with strong oxidizing agents, releasing hazardous fumes [].

- Nitration: Chlorobenzene can be nitrated using a mixture of nitric acid and sulfuric acid, yielding nitrochlorobenzenes.

- Hydrolysis: Under extreme conditions (high temperature and pressure), chlorobenzene reacts with water to produce phenol .

- Reduction: Chlorobenzene can be reduced to benzene using sodium hydroxide and calcium oxide .

- Bromination: It reacts with bromine in the presence of iron(III) bromide to form brominated products at ortho or para positions .

- Acylation: Chlorobenzene can undergo acylation in the presence of aluminum chloride and an acid chloride to yield ketone derivatives .

Chlorobenzene has been studied for its biological effects, particularly its toxicity. It can cause irritation to skin, eyes, and respiratory systems upon exposure. Chronic exposure may lead to damage to the liver, kidneys, and lungs. The compound is not widely considered a persistent environmental contaminant but can be found at hazardous waste sites. Certain bacteria, such as Rhodococcus phenolicus, are capable of degrading chlorobenzene, utilizing it as a carbon source .

Chlorobenzene is primarily synthesized through:

- Chlorination of Benzene: The most common industrial method involves reacting benzene with molecular chlorine in the presence of a Lewis acid catalyst such as iron(III) chloride. This process is typically conducted continuously to minimize byproduct formation .

- Sandmeyer Reaction: Chlorobenzene can also be produced from aniline via diazonium salts using sodium nitrite, a method known as the Sandmeyer reaction .

Chlorobenzene serves multiple roles in various industries:

- Solvent: It is widely used as a solvent for oils, waxes, resins, and rubber due to its high boiling point.

- Intermediate Chemical: It acts as a precursor for synthesizing nitrophenols, chloroaniline, and other compounds utilized in herbicides, dyes, pharmaceuticals, and rubber chemicals .

- Former Uses: Historically, chlorobenzene was involved in producing pesticides like DDT but has seen decreased use due to environmental concerns .

Research on chlorobenzene interactions indicates that it can react violently with certain substances under specific conditions. For instance:

- It may undergo explosive reactions with powdered sodium or phosphorus trichloride.

- Chlorobenzene reacts vigorously with oxidizing agents and can attack some plastics and rubber materials .

These interactions highlight the need for careful handling and storage protocols in industrial settings.

Chlorobenzene shares similarities with other aromatic compounds but has distinct characteristics that set it apart. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzene | C₆H₆ | Non-chlorinated aromatic hydrocarbon; less toxic |

| Dichlorobenzenes | C₆H₄Cl₂ | Contains two chlorine atoms; more reactive |

| Aniline | C₆H₅NH₂ | Amino group instead of chlorine; used in dyes |

| Phenol | C₆H₅OH | Hydroxyl group; used in plastics and disinfectants |

| Nitrobenzene | C₆H₄N₂O2 | Contains a nitro group; used in explosives |

Chlorobenzene's unique properties stem from its single chlorine substitution on the benzene ring, affecting its reactivity and applications compared to these similar compounds. It serves as an essential intermediate in organic synthesis while exhibiting distinct toxicological profiles that necessitate careful management during industrial use .

Physical Description

Liquid

Colorless liquid with an almond-like odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with an almond-like odor.

Color/Form

Clear volatile liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

131.6 °C

132 °C

270 °F

Flash Point

29.2 °C

82 °F (Closed Cup) 28 °C

97 °F (open cup)

27 °C c.c.

75 °F

82 °F

Heavy Atom Count

Vapor Density

3.88 (Air = 1)

Relative vapor density (air = 1): 3.88

3.88

Density

1.1058 g/cu cm at 20 °C

Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1)

Saturated liquid density = 69.080 lb/cu ft at 70 °C

Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C

Relative density (water = 1): 1.11

1.11

LogP

log Kow = 2.84

2.84

2.18/2.84

Odor

Almond-like odor

Mild amine odor

Mild aromatic

Characteristic, penetrating odor.

Weak, benzene-like odor.

Odor Threshold

Odor Threshold High: 5.9 [mmHg]

Detection odor threshold from AIHA (mean = 1.3 ppm)

Odor recognition in air: 2.10x10-1 ppm.

Odor Low, 0.98 mg/cu m; Odor High, 280.0 mg/cu m

Melting Point

-45.2 °C

-45 °C

-50 °F

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Mechanism of Action

Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways.

The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals.

At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA.

The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.

Vapor Pressure

12.0 [mmHg]

12.0 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.17

8.8 mmHg

9 mmHg

Pictograms

Flammable;Irritant;Environmental Hazard

Impurities

Other CAS

68411-45-0

3114-55-4

50717-45-8

Absorption Distribution and Excretion

Chlorobenzene is absorbed from the gastrointestinal tract. In a study with a single human volunteer, /it was/ reported that at least 31% of administered chlorobenzene was absorbed. In the same study, rats administered chlorobenzene absorbed at least 18% of the administered dose. Similar results were reported by /others/, who observed that in rabbits administered (14)C-labeled chlorobenzene, at least 22% of the administered chlorobenzene was absorbed.

... Chlorobenzene is absorbed through the lung and from the gastrointestinal tract. Because chlorobenzene is highly lipophilic and hydrophobic, it is thought to be distributed throughout total body water, with body lipids being a major deposition site.

Rats were exposed to (14)C-chlorobenzene vapor at concentrations of 100, 400, and 700 ppm for 8 hours. The plasma concentration-time profile for chlorobenzene on cessation of exposure, as estimated by respiratory elimination of radioactivity, indicated a two compartment elimination. Increase in exposure by a factor of seven (100-700 ppm) increased the total uptake of radioactivity by a factor of about 13. This increase in body burden was associated with a decrease in total body clearance, as indicated by an approximate four fold increase in the half-life of the central compartment. The proportion of the dose excreted via the lungs (which may be presumed to be largely, if not entirely, unchanged chlorobenzene) increased nonlinearly and the proportion eliminated by hepatic metabolism decreased. Increase in the dose of chlorobenzene was associated with a decrease in the proportion cleared as the mercapturic acid derivative. Of interest, the half-life of chlorobenzene was shorter at the 700 ppm exposure level when the animals were subjected to repeated treatment daily for 5 days, as compared with that of the single 700 ppm exposure animals, raising the possibility of induction of metabolic clearance. In agreement with this possibility, the proportion cleared by metabolism in the multi-exposed animals was increased, and the proportion excreted unchanged via the lung was decreased, as compared with the 700 ppm-single exposure animals.

For more Absorption, Distribution and Excretion (Complete) data for CHLOROBENZENE (8 total), please visit the HSDB record page.

Metabolism Metabolites

In rats administered chlorobenzene by intraperitoneal injection, 33% of the administered dose was excreted in the urine, with p-chlorophenol as the major metabolite. Other metabolites included 4-chlorocatechol, o-chlorophenol, and m-chlorophenol.

The in vitro metabolites of chlorobenzene are o-chlorophenol, m-chlorophenol, and p-chlorophenol; the proportions differ according to the source of the mono-oxygenase system and its state of purity. The o- and p-chlorophenols result from isomerization of the intermediate 3- and 4-chlorobenzene oxides, respectively. The formation of m-chlorophenol appears to occur via a direct oxidative pathway. In vitro conjugation of the arene oxide with glutathione or hydration is not a significant pathway.

/The study investigated/ urinary metabolites of chlorobenzene in rats, mice, and rabbits. Rats were given oral doses of 0.3 mmol/kg, while all three species received intraperitoneal injections of 0.5, 1.0, or 2.0 mmol/kg. Urinary p-chlorophenylmercapturic acid, and 4-chlorocatechol, after hydrolysis of its conjugate, were reported. Other urinary metabolites /from rabbits/ included quinol, 3-chlorocatechol, and o- and m- chlorophenylmercapturic acids.

For more Metabolism/Metabolites (Complete) data for CHLOROBENZENE (16 total), please visit the HSDB record page.

Chlorobenzene is known to be absorbed via ingestion and inhahation. As it is a lipophilic compound, chlorobenzene distributes preferentially to adipose tissue. It is metabolized by cytochrome P-450 enzymes into its major metabolite 4-chlorocatechol. Unchanged chlorobenzene is exhalted and its metabolites are excreted mainly in the urine. (L200)

Wikipedia

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Chlorobenzenes are prepared industrially by reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure. Hydrogen chloride is formed as a byproduct. /Chlorobenzenes/

By passing dry chlorine into benzene with a catalyst.

CHEMICAL PROFILE: Chlorobenzene. Monochlorobenzene: US commercial production is by direct chlorination of benzene, primarily to manufacture monochlorobenzene, with ortho- and para- dichlorobenzenes as coproducts.

General Manufacturing Information

Wholesale and Retail Trade

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Services

Pharmaceutical and Medicine Manufacturing

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Plastics Material and Resin Manufacturing

Benzene, chloro-: ACTIVE

Benzene, chloro derivs.: INACTIVE

Monochlorobenzene production has declined at an average rate of 6.7%/yr since its peak in 1969. The domestic ban on DDT and shifting markets for other pesticides have contributed to the downward trend. Overcapacity persists and no new uses for mcb are invisioned. Projected growth for (1980-1985) is 0.6%/yr.

Only if special chlorinating agents are used can benzene be chlorinated to chlorobenzene without dichlorobenzene being formed simultaneously.

CHEMICAL PROFILE: Monochlorobenzene. Outlook: Production is likely to continue to decline during the balance of the decade due to substitution for monochlorobenzene of more environmentally acceptable or efficient intermediates.

The production of phenol, aniline, and DDT from chlorobenzene, formerly carried out on a large scale, has been almost entirely discontinued due to the introduction of new processes and legislation forbidding the use of DDT.

Analytic Laboratory Methods

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.25 ug/L.

Method: EPA-EAD 602; Procedure: gas chromatography with photoionization detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.

Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: water; Detection Limit: 6 ug/L.

For more Analytic Laboratory Methods (Complete) data for CHLOROBENZENE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/ mass spectrometer. ... The method is suitable /for/ ... chlorobenzene ... Approximate measured limits of detection and quantification limits for selected organic compounds in breath are tabulated.

Storage Conditions

Storage temp: ambient

Interactions

In two complete replicates of a 2 times 2 factorial-designed experiment involving chlorobenzene ... and lindane, ... the hepatotoxicity induced by a challenge dose of chlorobenzene was altered by the pretreatments due to selective changes in various metabolic pathways. Pretreatment with either toxicant alone, or in combination, elevated the metabolism of 1.12 g/kg chlorobenzene to conjugated and polar metabolites. The relative importance of these pathways was increased most by pretreatment with chlorobenzene plus lindane and least with chlorobenzene /alone/. The incidence and severity of chlorobenzene induced hepatocellular necrosis depended on how much the pretreatments increased excretion of these metabolites relative to that of p-chlorophenol, since the conjugates and polar metabolites represent an inactivation of the toxic chlorobenzene-3,4-epoxide, whereas, p-chlorophenol reflects its formation. Thus these changes in the metabolic pathways resulted in either (1) a marginally significant decrease in hepatoxicity (chlorobenzene pretreatment); (2) significance in both the incidence and severity of the lesions (lindane pretreatment) or (3) absence of centrilobular necrosis was present (chlorobenzene and lindane pretreatment). Apparently the effect of pretreatment with xenobiotics on chlorobenzene induced hepatotoxicity was dependent on how much the pretreatments altered the inactivation of chlorobenzene-3,4-epoxide relative to its formation.

... Chlorobenzene appears to be converted to a metab that can produce tissue damage. This damage may be blocked by prior admin of piperonyl butoxide. Metab is apparently produced in liver & transported to kidneys by circulation. ... The hepatotoxic metab may be an epoxide.

The mechanism of bromobenzene hepatotoxicity and its modification by toluene and chlorobenzene were studied in rats. Male Wistar rats were injected ip with 2 mmol/kg bromobenzene, 4 mmol/kg toluene, or 4 mmol/kg chlorobenzene either alone or in combination. Rats were killed 12, 24, or 48 hr after injection and liver injury was assessed biochemically and histopathologically. Serum glutamate pyruvate transaminase and liver glutathione were measured. In vitro experiments were performed on liver microsomes from male Wistar rats pretreated with phenobarbital. Toluene and chlorobenzene each inhibited bromobenzene hepatotoxicity as measured by suppression of glutamate pyruvate transaminase concentrations and by histopathology at 24 hr after treatment; chlorobenzene significantly decreased at 12 hr and recovered at 24 hours when bromobenzene was given alone. This recovery at 24 hr disappeared when chlorobenzene was coadministered. Kinetic analysis of rat liver microsomes of bromobenzene metabolism showed that both toluene and chlorobenzene at 6 mmol/L inhibited p-bromophenol formation but had no effects on o-bromophenol formation.